(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium
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Overview
Description
(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium is a complex organic compound characterized by its unique structure, which includes a chlorinated and fluorinated benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium typically involves multiple steps. One common method includes the initial preparation of 2-chloro-6-fluorobenzyl chloride, which is then reacted with 2,4-dihydroxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, (Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological pathways.
Medicine
The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its unique structure may allow for the design of drugs with specific target interactions, potentially leading to new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which (Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. This interaction can lead to various biochemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 2-chloro-6-fluorobenzylamine
- 2-chloro-6-fluorobenzaldehyde
Uniqueness
What sets (Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions.
Properties
Molecular Formula |
C15H13ClFNO3 |
---|---|
Molecular Weight |
309.72 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-3-hydroxy-4-[[hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H13ClFNO3/c1-18(21)8-9-5-6-14(19)11(15(9)20)7-10-12(16)3-2-4-13(10)17/h2-6,8,20-21H,7H2,1H3 |
InChI Key |
HCWLTBHKVVRXAP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=C1C=CC(=O)C(=C1O)CC2=C(C=CC=C2Cl)F)O |
Origin of Product |
United States |
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